

Why is PF-06726304 a P-gp Substrate?

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Compound Focus: PF-06726304

Cat. No.: S539198

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The core issue lies in the compound's chemical structure. **PF-06726304**, like many other EZH2 inhibitors (including Tazemetostat and CPI-1205), contains a conserved **pyridone group** [1].

This pyridone motif features a hydrogen bond donor (NH group) that makes it a good substrate for efflux transporters like P-glycoprotein (P-gp) [1]. When a compound is a P-gp substrate, it is actively pumped out of cells, which severely restricts its distribution into tissues such as the brain [1].

Strategies to Reduce P-gp Efflux

A primary and effective strategy to minimize P-gp efflux is to reduce the number of hydrogen bond donors in the molecule [1] [2].

For the pyridone-containing EZH2 inhibitors, this has been successfully achieved through **N-methylation of the pyridone group** [1]. This modification masks the hydrogen bond donor, which directly leads to a reduced efflux ratio and improved brain penetration.

The table below summarizes the dramatic improvement in properties achieved by applying this strategy to a compound closely related to **PF-06726304** [1].

Table: Impact of Pyridone N-Methylation on EZH2 Inhibitor Properties

Property	Parent Compound (2)	N-Methylated Analog (5)
EZH2 Biochemical IC ₅₀	1.0 nM	14 nM
Cellular H3K27me3 IC ₅₀	16 nM	580 nM
MDCK-MDR1 Efflux Ratio	4.8	0.95
Unbound Brain-to-Blood Ratio (Kp,uu)	< 0.003	0.29

As the data shows, while N-methylation causes an expected drop in cellular potency, it successfully **reverses the efflux ratio** from >1 (indicating active efflux) to <1 (indicating passive diffusion) and results in a nearly 100-fold improvement in brain penetration [1].

Other general medicinal chemistry strategies to reduce P-gp efflux, as supported by computational models, include [2]:

- Increasing molecular volume/rigidity
- Reducing the number of hydrogen bond acceptors
- Lowering the pKa of basic amines

Experimental Protocols for Assessment

Here are established methodologies for evaluating the P-gp efflux potential and functional activity of your compounds.

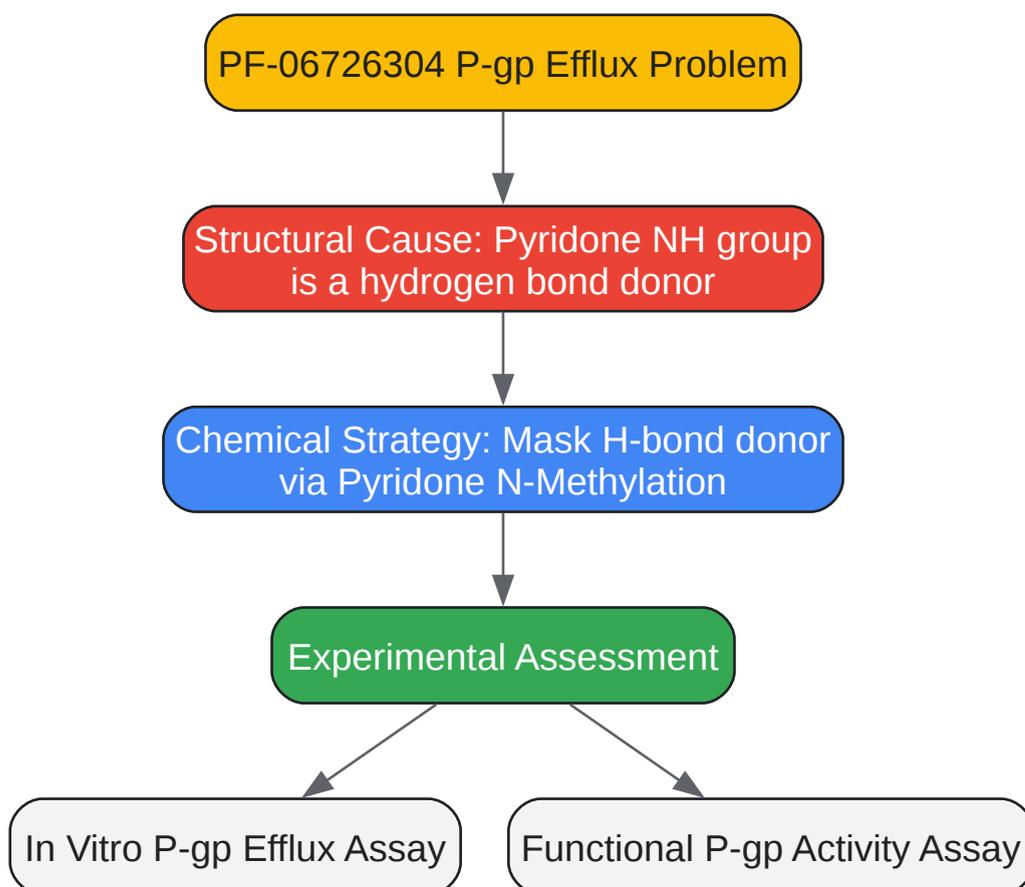
1. In Vitro P-gp Efflux Assay This is a standard assay to determine if a compound is a P-gp substrate.

- **Cell Model:** MDCK (Madin-Darby Canine Kidney) cells transfected with human MDR1 (P-gp) [1].
- **Procedure:**
 - Grow cells as a confluent monolayer on a permeable filter support.
 - Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
 - After a set incubation period, measure the amount of compound that has appeared in the opposite chamber.
 - Calculate the apparent permeability (P_{app}) in both directions (A → B and B → A).
- **Data Analysis:** The **Efflux Ratio (ER)** is calculated as P_{app} (B → A) / P_{app} (A → B). An ER significantly greater than 2 (or >3 in some protocols) suggests the compound is a P-gp substrate [1].

2. Functional Assay for P-gp Activity The calcein-AM assay is a rapid, functional assay to measure P-gp activity in cells.

- **Principle:** Non-fluorescent calcein-AM easily enters cells and is a known P-gp substrate. Inside the cell, esterases convert it to fluorescent calcein, which is not a substrate and gets trapped. In cells with high P-gp activity, calcein-AM is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to accumulation of calcein-AM and a strong increase in fluorescence [3].
- **Procedure:**
 - Incubate cells (e.g., MDR1-transfected cell lines) with the test compound or a control P-gp inhibitor.
 - Load cells with calcein-AM.
 - Measure fluorescence intensity using a flow cytometer or fluorometer [3].
- **Data Analysis:** An increase in fluorescence in the test compound group indicates potential P-gp inhibition. The "MDR1 Activity Factor (MAF)" can be calculated to provide a quantitative measure of P-gp function [3].

The following diagram illustrates the logical workflow for diagnosing and addressing the P-gp efflux problem with **PF-06726304**.



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Key Takeaways for Your Research

- **PF-06726304 is a P-gp substrate** due to its pyridone hydrogen bond donor, limiting its brain penetrance [1].
- **N-methylation of the pyridone** is a proven strategy to reduce efflux and improve brain exposure, though it may reduce cellular potency [1].
- **MDCK-MDR1 and calcein-AM assays** are key methods to evaluate the success of your chemical modifications [1] [3].

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References

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